BS3 Crosslinker disodium
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Overview
Description
Preparation Methods
BS3 Crosslinker disodium is synthesized through the reaction of disuccinimidyl suberate with sulfonic acid groups, resulting in a water-soluble compound. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide or dimethylformamide, followed by purification steps to isolate the final product . Industrial production methods involve large-scale synthesis using similar reaction conditions, with additional steps for quality control and purification to ensure the compound’s consistency and purity .
Chemical Reactions Analysis
BS3 Crosslinker disodium primarily undergoes nucleophilic substitution reactions. The N-hydroxysulfosuccinimide esters at each end of the molecule react with primary amines in proteins, forming stable amide bonds. This reaction occurs efficiently in pH 7 to 9 buffers, releasing N-hydroxysulfosuccinimide as a byproduct . The major products formed from these reactions are crosslinked proteins, which can be analyzed using various biochemical techniques .
Scientific Research Applications
BS3 Crosslinker disodium has a wide range of applications in scientific research:
Protein Crosslinking: It is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation, allowing for the identification of receptor-ligand interactions and weak or transient protein interactions.
Bioconjugation: The compound is employed in creating bioconjugates via single-step reactions, immobilizing proteins onto amine-coated surfaces.
Antibody-Drug Conjugates: It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates, which are important in targeted cancer therapies.
Mechanism of Action
The mechanism of action of BS3 Crosslinker disodium involves the formation of covalent bonds between the N-hydroxysulfosuccinimide esters and primary amines in proteins. This reaction results in the formation of stable amide bonds, effectively crosslinking the proteins. The charged sulfonyl groups make the compound membrane-impermeable, restricting its action to cell-surface proteins .
Comparison with Similar Compounds
BS3 Crosslinker disodium is often compared with disuccinimidyl suberate, its water-insoluble analog. While both compounds have similar reactivity towards primary amines, this compound is water-soluble and membrane-impermeable, making it more suitable for cell-surface protein crosslinking . Other similar compounds include:
Disuccinimidyl suberate: Hydrophobic and used for intracellular and intramembrane conjugations.
Sulfo-EGS: Another water-soluble crosslinker with a longer spacer arm, used for similar applications.
This compound stands out due to its water solubility and specific application in cell-surface protein studies, making it a valuable tool in various fields of biological research.
Properties
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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